Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-

Catalog No.
S13131305
CAS No.
M.F
C20H27N3O4S
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)...

Product Name

Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-

IUPAC Name

4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C20H27N3O4S/c1-22-10-12-23(13-11-22)19-14-17(8-9-20(19)27-3)28(24,25)21-18-7-5-4-6-16(18)15-26-2/h4-9,14,21H,10-13,15H2,1-3H3

InChI Key

VIRKBZJGXRVGAF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3COC)OC

Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups, including methoxy and piperazine moieties. The presence of these substituents suggests potential biological activity and therapeutic applications.

, including:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
  • Acylation: This reaction involves the introduction of acyl groups into the sulfonamide structure, potentially altering its biological properties.
  • Condensation: Benzenesulfonamides can react with aldehydes or ketones to form imines or related compounds .

Specific reactions involving benzenesulfonamide derivatives have shown that they can be reduced to disulfides under certain conditions, particularly using hydrogen bromide in acetic acid .

Benzenesulfonamide derivatives exhibit a range of biological activities. They are known for their inhibitory effects on carbonic anhydrase enzymes, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors. This inhibition can lead to antiproliferative effects in cancer cells. For instance, certain derivatives have shown significant potency against cancer cell lines such as MDA-MB-231 .

Additionally, some benzenesulfonamide compounds have demonstrated antimicrobial properties against Gram-positive bacteria and have been implicated in analgesic activities . Their mechanism often involves interference with bacterial growth by inhibiting essential enzymes.

The synthesis of benzenesulfonamide derivatives typically involves several strategies:

  • Direct Sulfonation: The benzene ring can be sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
  • Amidation Reactions: Terminal alkynes can be reacted with sulfonamides to synthesize α-sulfonylamino ketones through metal-free amidation methods .
  • Use of Protecting Groups: The synthesis may involve protecting groups for sensitive functional groups during multi-step synthesis processes.

Recent studies have also explored novel synthetic routes that enhance yield and selectivity for specific derivatives .

Benzenesulfonamide derivatives are primarily used in pharmaceuticals due to their biological activity. They serve as:

  • Anticancer Agents: Targeting specific enzymes involved in tumor growth.
  • Antimicrobial Agents: Effective against various bacterial strains.
  • Analgesics: Providing pain relief through inhibition of specific pathways .

Their unique chemical structure allows for modifications that can enhance their efficacy and reduce side effects.

Interaction studies have shown that benzenesulfonamides can form hydrogen bonds and coordination bonds with active site residues in target enzymes. For example, interactions with carbonic anhydrase IX involve binding configurations that allow for effective inhibition . These studies are crucial for understanding the mechanism of action and optimizing the design of new derivatives.

Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- shares similarities with other compounds in the benzenesulfonamide class. Here are some comparable compounds:

Compound NameKey FeaturesBiological Activity
SulfanilamideBasic sulfanilamide structureAntibacterial
AcetazolamideContains a sulfonamide groupCarbonic anhydrase inhibitor
CelecoxibSulfonamide moiety with cyclooxygenase inhibitionAnti-inflammatory

Uniqueness

The uniqueness of benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- lies in its specific substituents that enhance its selectivity towards certain biological targets while potentially minimizing side effects associated with broader-spectrum compounds like sulfanilamide or acetazolamide. Its complex structure allows for tailored interactions with enzyme active sites, making it a candidate for further research and development in therapeutic applications.

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

405.17222752 g/mol

Monoisotopic Mass

405.17222752 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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